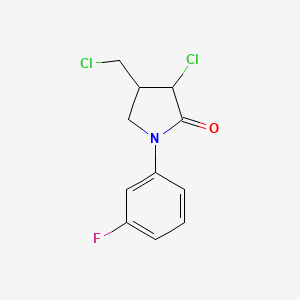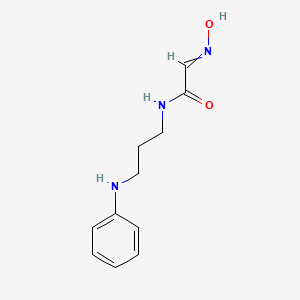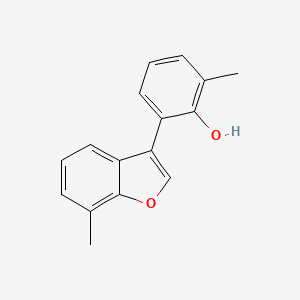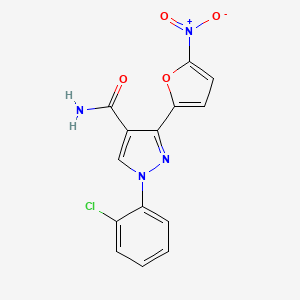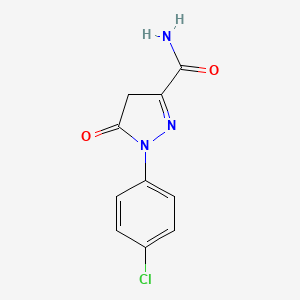
1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-(4-chlorophenyl)pyrazolidine-3-one with appropriate reagents under controlled conditions. One common method includes the use of ferric trichloride as a catalyst in an acidic solvent, followed by heating and air oxidation to yield the desired product . Another approach involves the dehydrogenation of 1-(4-chlorophenyl)-pyrazolidin-3-one in the presence of a polar aprotic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent with various therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial cytochrome-bc1 complex, affecting cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A phenylpyrazole derivative with potential pharmacological activities.
Uniqueness: 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide stands out due to its unique combination of a chlorophenyl group and a pyrazole ring with a carboxamide substitution. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
61378-68-5 |
|---|---|
Formule moléculaire |
C10H8ClN3O2 |
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(15)5-8(13-14)10(12)16/h1-4H,5H2,(H2,12,16) |
Clé InChI |
BSMCBWRTFRGLDH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


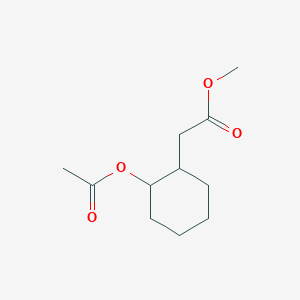

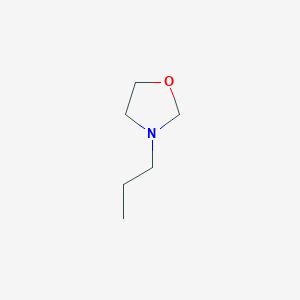
![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)

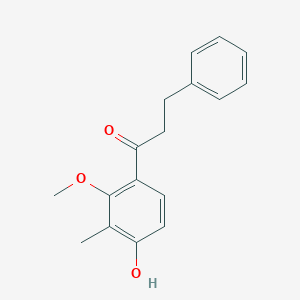
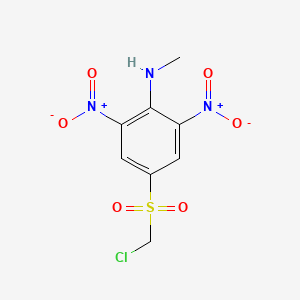
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
